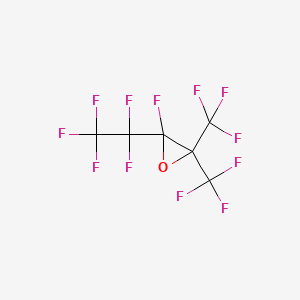3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane
CAS No.: 788-67-0
Cat. No.: VC3794072
Molecular Formula: C6F12O
Molecular Weight: 316.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 788-67-0 |
|---|---|
| Molecular Formula | C6F12O |
| Molecular Weight | 316.04 g/mol |
| IUPAC Name | 2-fluoro-2-(1,1,2,2,2-pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane |
| Standard InChI | InChI=1S/C6F12O/c7-2(8,6(16,17)18)3(9)1(19-3,4(10,11)12)5(13,14)15 |
| Standard InChI Key | NOESGFSFSJKFIF-UHFFFAOYSA-N |
| SMILES | C1(C(O1)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1(C(O1)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features an oxirane (epoxide) ring substituted with two trifluoromethyl (-CF₃) groups at the 3-position, a fluorine atom at the 2-position, and a pentafluoroethyl (-C₂F₅) group also at the 2-position. This arrangement creates significant steric hindrance and electronic effects due to the high electronegativity of fluorine . X-ray crystallography and computational studies reveal a distorted trigonal planar geometry around the oxygen atom, with bond angles deviating from the ideal 60° due to repulsion between fluorine atoms .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 316.04 g/mol | |
| Boiling Point | ~53 °C | |
| Density | Not reported | - |
| Flash Point | Not reported | - |
| Solubility | Low in polar solvents |
The low boiling point and volatility are attributed to weak intermolecular forces despite the high molecular weight, a common trait in perfluorinated compounds .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cycloaddition or fluorination reactions. One documented method involves the reaction of hexafluoropropylene oxide with pentafluoroethyl iodide under UV irradiation, yielding the target compound alongside byproducts such as perfluoro-2-pentene oxide . Another approach employs the oxidation of perfluorinated alkenes using fluorine gas in the presence of catalytic silver(I) fluoride, achieving moderate yields .
Industrial Manufacturing
Industrial production utilizes continuous-flow reactors to optimize reaction parameters such as temperature (-20°C to 0°C) and pressure (1–3 atm). Purification involves fractional distillation under reduced pressure to separate the product from unreacted precursors and isomers . Challenges include managing exothermic reactions and minimizing decomposition pathways, which are exacerbated by the compound’s thermal instability .
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The strained oxirane ring undergoes nucleophilic attack at the fluorine-substituted carbon. For example, reaction with ammonia yields 3,3-bis(trifluoromethyl)-2-amino-2-(pentafluoroethyl)ethanol, though this process is often accompanied by ring-opening side reactions . The presence of electron-withdrawing fluorinated groups significantly slows reaction rates compared to non-fluorinated epoxides .
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate in acidic media produces trifluoroacetic acid derivatives, though over-oxidation to CO₂ is common due to the stability of C-F bonds .
-
Reduction: Catalytic hydrogenation with palladium on carbon selectively reduces the oxirane ring to a 1,2-diol, but competing defluorination occurs at elevated temperatures .
Hazardous Reactions
The compound reacts violently with amines, generating toxic gases such as hydrogen fluoride and carbonyl fluoride . This reactivity is attributed to the formation of unstable intermediates like perfluoroacyl hypofluorites, which decompose exothermically .
Applications in Research and Industry
Fluoropolymer Production
The compound serves as a monomer for synthesizing fluorinated polyethers with exceptional thermal stability (decomposition temperatures >400°C) and chemical resistance . These polymers find use in O-rings, gaskets, and coatings for semiconductor manufacturing equipment .
Pharmaceutical Intermediate
Its ability to introduce fluorine atoms into bioactive molecules makes it valuable in drug discovery. For instance, it has been employed to fluorinate quinolone antibiotics, enhancing their membrane permeability and metabolic stability .
Electrolyte Additives
In lithium-ion batteries, the compound improves electrolyte stability by forming a protective solid-electrolyte interphase (SEI) layer on anode surfaces, reducing capacity fade during cycling .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2,3-Difluoro-2-(pentafluoroethyl)-3-(trifluoromethyl)oxirane | C₅F₁₀O | Reduced fluorine content; lower MW (266.04 g/mol) |
| Perfluoro-2-methyl-2-pentene oxide | C₆F₁₂O | Isomeric structure; altered reactivity |
| 3,3’-Bis(trifluoromethyl)benzidine | C₁₄H₆F₆N₂ | Aromatic backbone; non-cyclic structure |
The unique combination of a fluorinated oxirane core and bulky substituents in 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane confers distinct advantages in polymer chemistry and electronics over less fluorinated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume